molecular formula C12H11FN2O B3363155 4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1017022-29-5

4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile

Cat. No.: B3363155
CAS No.: 1017022-29-5
M. Wt: 218.23 g/mol
InChI Key: BZWUHHZCZLUZED-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol It is characterized by the presence of a fluoro-substituted benzene ring, a nitrile group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-fluorobenzonitrile with 2-oxopyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Fluorobenzonitrile+2-OxopyrrolidineThis compound\text{4-Fluorobenzonitrile} + \text{2-Oxopyrrolidine} \rightarrow \text{this compound} 4-Fluorobenzonitrile+2-Oxopyrrolidine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-[(2-oxo-1-pyrrolidinyl)methyl]benzonitrile
  • 4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
  • 4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzaldehyde

Uniqueness

4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-substituted benzene ring and pyrrolidinone moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-11-4-3-9(7-14)6-10(11)8-15-5-1-2-12(15)16/h3-4,6H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWUHHZCZLUZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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